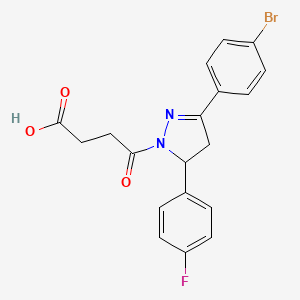![molecular formula C14H17NO B14255241 N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide CAS No. 235779-10-9](/img/structure/B14255241.png)
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a cyclopentene ring attached to a phenyl group, which is further substituted with a methyl group and an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide typically involves the reaction of 2-(cyclopent-1-en-1-yl)-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Halogenation and nitration reactions can introduce additional substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
N-(2-Cyano-cyclopent-1-enyl)-acetamide: Similar structure with a cyano group instead of a methyl group.
4-(Cyclopent-1-en-1-yl)morpholine: Contains a morpholine ring instead of an acetamide group
Uniqueness
N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
235779-10-9 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
N-[2-(cyclopenten-1-yl)-6-methylphenyl]acetamide |
InChI |
InChI=1S/C14H17NO/c1-10-6-5-9-13(12-7-3-4-8-12)14(10)15-11(2)16/h5-7,9H,3-4,8H2,1-2H3,(H,15,16) |
InChIキー |
AZHHYCHQLVXDAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CCCC2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
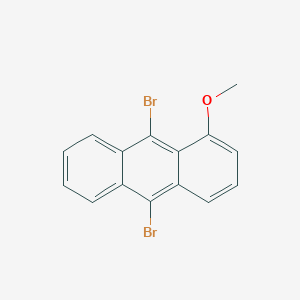
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
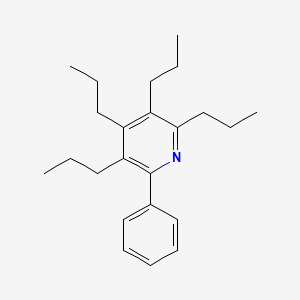
![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)

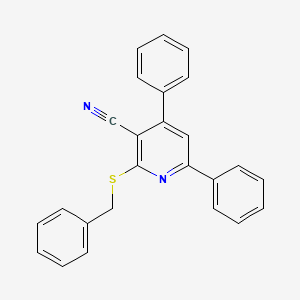
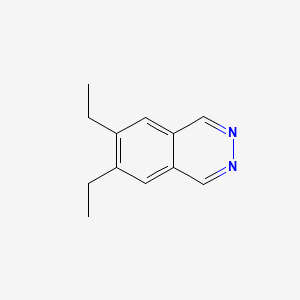
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)
